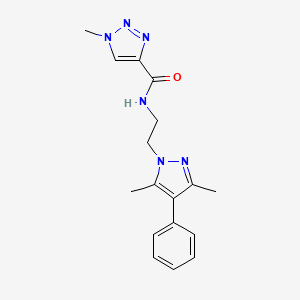
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N6O and its molecular weight is 324.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrazole moiety and a carboxamide functional group. The molecular formula is C17H19N5O, with a molecular weight of approximately 341.43 g/mol. Its unique structural characteristics enhance its solubility and biological interactions.
Structural Features
| Component | Description |
|---|---|
| Pyrazole Ring | Contains methyl and phenyl substitutions that enhance biological activity. |
| Triazole Core | Known for its role in various pharmacological applications. |
| Carboxamide Group | Increases solubility and may influence receptor interactions. |
Antimicrobial Properties
Research indicates that similar compounds with thiadiazole and pyrazole structures exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. This suggests that this compound may possess similar properties, making it a candidate for further investigation in the treatment of infectious diseases.
Anti-inflammatory Effects
The compound has shown potential in inhibiting enzymes involved in inflammatory pathways. Studies on related compounds indicate that modifications to the triazole scaffold can lead to enhanced anti-inflammatory activity, suggesting that this compound could be useful in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, derivatives of 1,2,4-triazoles have been screened against liver cancer cell lines (HepG2), demonstrating varying degrees of cytotoxicity. The structure–activity relationship (SAR) studies indicate that specific substitutions can significantly enhance anticancer activity, with some compounds displaying IC50 values as low as 16.782 µg/mL .
The biological effects of this compound likely involve:
- Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.
- Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
These mechanisms are crucial for understanding how the compound can be utilized therapeutically.
Case Study 1: Anticancer Screening
In a study evaluating various triazole derivatives against HepG2 cells, compounds similar to this compound displayed promising anticancer activity. The most potent derivative showed an IC50 value of 16.782 µg/mL . This highlights the potential of this compound class in oncology.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiadiazole derivatives indicated that compounds with similar structural motifs effectively inhibited bacterial growth. This suggests that our compound may also exhibit significant antimicrobial properties.
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-16(14-7-5-4-6-8-14)13(2)23(20-12)10-9-18-17(24)15-11-22(3)21-19-15/h4-8,11H,9-10H2,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVWBLXEBRBTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CN(N=N2)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














